(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride
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Overview
Description
(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine hydrochloride typically involves the introduction of the difluoromethoxy group through difluoromethylation reactions. One common approach is the reaction of a suitable amine precursor with difluoromethylating agents under controlled conditions. The stereoselective synthesis ensures the production of the (S)-enantiomer, which is crucial for its specific applications .
Industrial Production Methods
Industrial production of this compound often employs scalable difluoromethylation techniques. These methods include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the amine substrate. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized amines .
Scientific Research Applications
(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in biochemical studies to understand enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Difluoromethoxy)propan-2-amine hydrochloride
- (S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride
- (S)-1-(Difluoromethoxy)butan-2-amine hydrochloride
Uniqueness
(S)-1-(Difluoromethoxy)propan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the difluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(2S)-1-(difluoromethoxy)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-3(7)2-8-4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKKLZIHLZEGKM-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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